A Comprehensive Technical Guide to 3-Chloro-4-fluorocinnamic Acid (CAS 155814-22-5)
A Comprehensive Technical Guide to 3-Chloro-4-fluorocinnamic Acid (CAS 155814-22-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 3-Chloro-4-fluorocinnamic acid, a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer a holistic understanding of its properties, synthesis, and potential applications, grounded in established chemical principles.
Core Molecular Characteristics
3-Chloro-4-fluorocinnamic acid, with the CAS number 155814-22-5, is a solid, typically appearing as an off-white powder.[1] Its molecular structure, featuring a trans-alkene bridge connecting a 3-chloro-4-fluorophenyl group to a carboxylic acid moiety, is the foundation of its chemical behavior and potential for further functionalization.
Table 1: Physicochemical Properties of 3-Chloro-4-fluorocinnamic acid
| Property | Value | Source(s) |
| CAS Number | 155814-22-5 | [2] |
| Molecular Formula | C₉H₆ClFO₂ | [2] |
| Molecular Weight | 200.59 g/mol | [2] |
| Appearance | Off-white solid | [1] |
| Purity | Typically ≥95-98% | [1][2] |
| Storage | Recommended at 4°C, sealed in a dry environment. | [2] |
| SMILES | O=C(O)/C=C/c1cc(Cl)c(F)cc1 | [2] |
| InChI Key | OYFKFZBXVYKVCD-DUXPYHPUSA-N |
Synthesis and Purification: A Practical Approach
Conceptual Synthesis Workflow via Perkin Reaction
The synthesis would logically proceed from 3-chloro-4-fluorobenzaldehyde. The causality behind this choice of precursor is its commercial availability and the directness of the route to the desired product.
Caption: Conceptual workflow for the synthesis of 3-Chloro-4-fluorocinnamic acid via the Perkin reaction.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-established procedure for similar cinnamic acid syntheses and is presented here as a robust starting point for researchers.
Materials:
-
3-Chloro-4-fluorobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Water (deionized)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-4-fluorobenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous sodium acetate (2 equivalents).
-
Heating: Heat the reaction mixture in an oil bath to 180°C for 5-8 hours. The elevated temperature is necessary to drive the condensation reaction.
-
Hydrolysis: After cooling, pour the reaction mixture into a beaker of water and boil for 15-20 minutes to hydrolyze the excess acetic anhydride.
-
Purification of Crude Product: If unreacted aldehyde is present, perform a steam distillation to remove it. Filter the hot solution to remove any insoluble impurities.
-
Precipitation: Acidify the filtrate with concentrated hydrochloric acid until precipitation of the crude 3-Chloro-4-fluorocinnamic acid is complete.
-
Recrystallization: Collect the crude product by filtration and recrystallize from an appropriate solvent system, such as an ethanol/water mixture, to yield the purified product.[3] The choice of solvent is critical; the desired compound should be soluble in the hot solvent and sparingly soluble at room temperature, while impurities remain in solution.[1]
Spectroscopic and Analytical Characterization
Definitive identification and purity assessment of 3-Chloro-4-fluorocinnamic acid would rely on a combination of spectroscopic and chromatographic techniques. While a complete dataset for this specific molecule is not publicly available, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features | Rationale |
| ¹H NMR | Aromatic protons (multiplets), Vinylic protons (doublets with trans coupling constant of ~16 Hz), Carboxylic acid proton (broad singlet, downfield). | The number, multiplicity, and chemical shifts of protons are determined by their chemical environment. |
| ¹³C NMR | Aromatic carbons (multiple signals), Alkene carbons, Carbonyl carbon (downfield). | The chemical shift of each carbon is influenced by its hybridization and proximity to electronegative atoms. |
| FTIR (cm⁻¹) | ~3000 (O-H stretch, broad), ~1680 (C=O stretch), ~1630 (C=C stretch), ~1250 (C-F stretch), ~800-600 (C-Cl stretch). | Specific functional groups absorb infrared radiation at characteristic frequencies.[4] |
| Mass Spec. | Molecular ion peak (M⁺) at m/z 200/202 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation would likely involve loss of -COOH and subsequent cleavage of the side chain.[5][6] | The mass-to-charge ratio of the molecule and its fragments provides information about its elemental composition and structure. |
Analytical Chromatography: A Method for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of 3-Chloro-4-fluorocinnamic acid.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: UV at 254 nm.
-
Rationale: This method effectively separates the nonpolar analyte from more polar impurities. The acidic modifier ensures good peak shape for the carboxylic acid.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of 3-Chloro-4-fluorocinnamic acid is primarily dictated by its three key functional domains: the aromatic ring, the acrylic acid moiety, and the halogen substituents.
Caption: Key reactivity domains of 3-Chloro-4-fluorocinnamic acid.
The presence of both chlorine and fluorine atoms is particularly significant. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The electron-withdrawing nature of the halogens also influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.
Potential as a Scaffold in Medicinal Chemistry
Cinnamic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8] The specific halogenation pattern of 3-Chloro-4-fluorocinnamic acid makes it an attractive starting point for the synthesis of novel therapeutic agents.
-
Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group for various enzyme active sites. It is plausible that derivatives of this compound could be designed as inhibitors for enzymes such as carbonic anhydrases or dihydroorotate dehydrogenase.[9][10]
-
Antimicrobial Agents: Halogenated cinnamic acids and their derivatives have demonstrated significant antibacterial and antifungal activity.[11] The 3-chloro-4-fluoro substitution pattern may confer enhanced potency or a modified spectrum of activity.
-
Anticancer Drug Development: Cinnamic acid derivatives have been investigated as potential anticancer agents.[7] This scaffold can be elaborated to target various pathways involved in cancer progression.
Safety and Handling
3-Chloro-4-fluorocinnamic acid is classified as a hazardous substance.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood, wearing appropriate gloves, safety goggles, and a lab coat.
Conclusion
3-Chloro-4-fluorocinnamic acid is a versatile building block with significant potential in the development of new pharmaceuticals and advanced materials. Its synthesis is achievable through established organic chemistry reactions, and its purity can be readily assessed using standard analytical techniques. The unique combination of a cinnamic acid scaffold with a specific halogenation pattern provides a rich platform for further chemical exploration and the design of novel bioactive molecules.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 1530234, 4-Fluorocinnamic acid. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 637797, 4-Chlorocinnamic acid. [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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